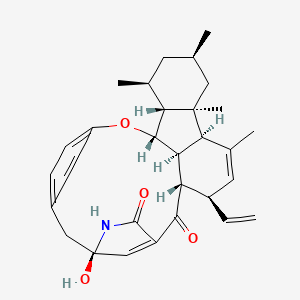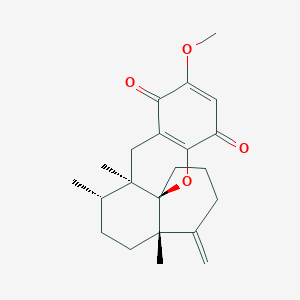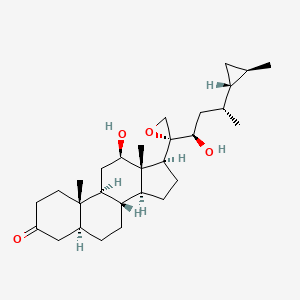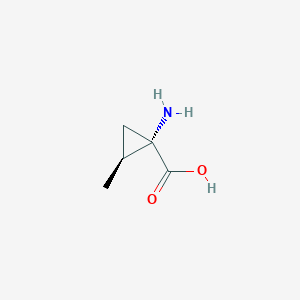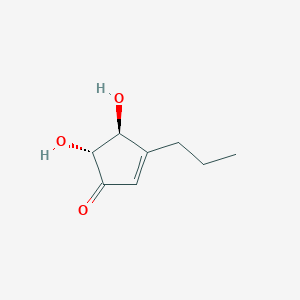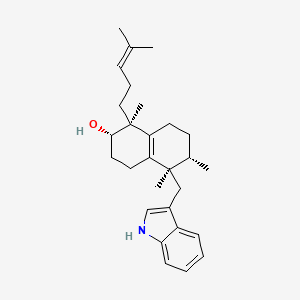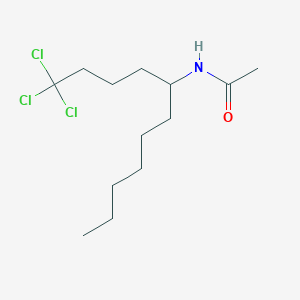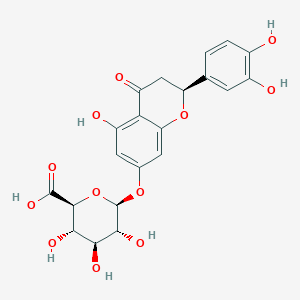
Eriodictyol 7-O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eriodictyol 7-O-glucuronide is a flavonoid compound isolated from various plants, including Cosmos sulphureus . It is known for its antioxidant, anti-inflammatory, and potential therapeutic properties . This compound is a derivative of eriodictyol, a flavanone subclass, and is characterized by its glucuronide conjugation at the 7-O position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eriodictyol 7-O-glucuronide typically involves the glucuronidation of eriodictyol. This can be achieved through enzymatic reactions using specific glucuronosyltransferases . The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound can be carried out using microbial synthesis. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine, which can then be glucuronidated to form this compound . This method offers advantages such as high yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions: Eriodictyol 7-O-glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its aglycone form, eriodictyol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Eriodictyol and its reduced forms.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Eriodictyol 7-O-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of flavonoids.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Eriodictyol 7-O-glucuronide exerts its effects primarily through its antioxidant activity. It activates the Nrf2/antioxidant response element (ARE) pathways, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and β-glutamyl cysteine synthetase . This activation helps in mitigating oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Eriodictyol 7-O-glucoside: Another glucoside derivative of eriodictyol with similar antioxidant properties.
Luteolin 7-O-glucoside: A flavonoid glucoside with potent antioxidant and anti-inflammatory activities.
Naringenin: A flavanone similar to eriodictyol but without glucuronidation.
Uniqueness: Eriodictyol 7-O-glucuronide is unique due to its specific glucuronidation at the 7-O position, which enhances its solubility and bioavailability compared to its aglycone form . This modification also influences its biological activity, making it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C21H20O12 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
YSORAXGDTRAEMV-CGXGPNJMSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


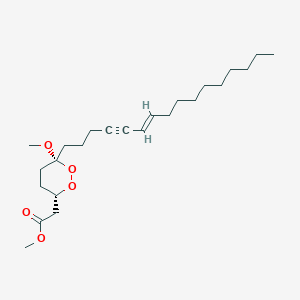

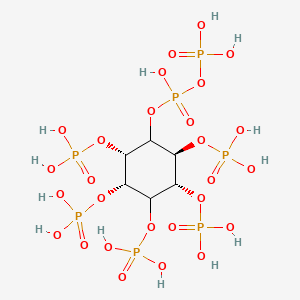

![4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one](/img/structure/B1247285.png)
